4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a complex organic compound with a unique structure that combines elements of quinoline and thienoquinoline
Preparation Methods
The synthesis of 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienoquinoline core, followed by the introduction of the ethoxyphenyl and phenoxy groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability .
Chemical Reactions Analysis
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can be compared with other similar compounds, such as:
- 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- 4-[(E)-2-(2-ethoxyphenyl)vinyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
IUPAC Name |
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2S/c1-2-29-24-13-7-6-9-19(24)15-16-23-21-17-18-31-27(21)22-12-8-14-25(26(22)28-23)30-20-10-4-3-5-11-20/h3-16H,2,17-18H2,1H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDWMZVXWREGJ-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3OC4=CC=CC=C4)C5=C2CCS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3OC4=CC=CC=C4)C5=C2CCS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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